An In-Depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid
An In-Depth Technical Guide to 2-(2-Ethylphenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethylphenoxy)acetic acid, a member of the phenoxyacetic acid class of organic compounds, is a molecule of interest in various scientific domains, including agrochemistry and medicinal chemistry. Its structural similarity to plant hormones and other biologically active compounds makes it a valuable subject for research and development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations, designed to support professionals in their research endeavors.
Chemical Identity and Properties
Molecular Formula: C₁₀H₁₂O₃[1]
Molecular Weight: 180.20 g/mol [1]
Physical and Chemical Properties
While some specific physical properties for 2-(2-Ethylphenoxy)acetic acid are not extensively documented in publicly available literature, data from chemical suppliers and analogous compounds provide a reliable profile.
| Property | Value | Source/Reference |
| Boiling Point | 296.4 °C at 760 mmHg | [3] |
| Density | 1.144 g/cm³ | [3] |
| Purity (Typical) | ≥95% | [1] |
| Storage | Ambient temperatures, in a dry, well-sealed container. | [1][4] |
| Solubility | Expected to be soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Solubility in water is likely to be low but can be increased by forming a salt through deprotonation of the carboxylic acid. | General knowledge of phenoxyacetic acids. |
Synthesis of 2-(2-Ethylphenoxy)acetic Acid
The most common and effective method for the synthesis of 2-(2-Ethylphenoxy)acetic acid is the Williamson ether synthesis.[5][6][7] This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by the corresponding phenoxide ion.
Reaction Scheme
The synthesis is typically a two-step process:
-
Deprotonation of 2-Ethylphenol: 2-Ethylphenol is treated with a strong base, such as sodium hydroxide (NaOH), to form the sodium 2-ethylphenoxide salt.
-
Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative, such as chloroacetic acid, to form the ether linkage.
Diagram of the Williamson Ether Synthesis for 2-(2-Ethylphenoxy)acetic Acid
Caption: General reaction scheme for the synthesis of 2-(2-Ethylphenoxy)acetic acid.
Experimental Protocol (Adapted from a General Williamson Ether Synthesis)[6][9]
Materials:
-
2-Ethylphenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Tetrahydrofuran (THF) (for ester hydrolysis if starting with an ester)
-
Lithium hydroxide (LiOH) (for ester hydrolysis if starting with an ester)
Procedure:
-
Phenoxide Formation: In a suitable reaction vessel, dissolve 2-ethylphenol in an aqueous solution of sodium hydroxide. Gentle warming may be applied to facilitate dissolution.
-
Addition of Chloroacetic Acid: To the solution of sodium 2-ethylphenoxide, add chloroacetic acid.
-
Reaction: Heat the reaction mixture in a water bath at 90-100°C for approximately 30-40 minutes.
-
Workup:
-
Cool the reaction mixture and dilute it with water.
-
Acidify the solution with 6M HCl until it is acidic to litmus paper.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
-
Wash the ether layer with water.
-
Extract the ether layer with a saturated sodium bicarbonate solution to separate the carboxylic acid product from any unreacted phenol. The product will move to the aqueous bicarbonate layer as its sodium salt.
-
-
Isolation:
-
Carefully acidify the sodium bicarbonate layer with 6M HCl. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
-
Purification: The crude product can be recrystallized from hot water to yield the purified 2-(2-Ethylphenoxy)acetic acid.
Note on Ester Hydrolysis: If the synthesis is performed with an ester of chloroacetic acid, an additional hydrolysis step is required. A general procedure involves stirring the resulting ester in a 1:1 mixture of tetrahydrofuran and water with lithium hydroxide for 2-3 hours, followed by an acidic workup to isolate the carboxylic acid.[8]
Potential Applications and Biological Activity
Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. While specific studies on 2-(2-Ethylphenoxy)acetic acid are limited, its potential applications can be inferred from the activities of structurally related molecules.
Agrochemical Applications
Many phenoxyacetic acids are known to possess herbicidal and plant growth-regulating properties.[9] They often act as synthetic auxins, which at high concentrations can induce uncontrolled growth and ultimately lead to the death of broadleaf weeds. The specific activity of 2-(2-Ethylphenoxy)acetic acid in this context would require further investigation.
Pharmaceutical and Drug Development Research
The phenoxyacetic acid scaffold is present in a variety of pharmacologically active compounds, exhibiting antibacterial, antifungal, and anti-inflammatory properties.[9]
-
Anti-inflammatory Activity: Some phenoxyacetic acid derivatives have been investigated as potential anti-inflammatory agents, with a mechanism of action that may involve the inhibition of cyclooxygenase (COX) enzymes.
-
Drug Discovery Intermediate: The carboxylic acid and ether functionalities of 2-(2-Ethylphenoxy)acetic acid make it a useful building block in the synthesis of more complex molecules for drug discovery programs.[10][11] It can be used as a linker or scaffold to which other pharmacophores can be attached.
Analytical Characterization
Expected Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the ethyl group carbons, the aromatic carbons (with distinct shifts due to the ortho-substitution), the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and bands corresponding to the C-O ether linkage and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or acetic acid) would be a suitable method for purity analysis. UV detection at a wavelength around 270 nm should be effective due to the presence of the aromatic ring.[10]
-
Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) is typically required.
Safety and Toxicology
Based on supplier safety data sheets, 2-(2-Ethylphenoxy)acetic acid is associated with the following hazards:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
General toxicology of phenoxyacetic acids indicates that they can be corrosive and irritating to the skin, eyes, and respiratory tract.[15][16]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.
-
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Conclusion
2-(2-Ethylphenoxy)acetic acid is a valuable chemical intermediate with potential applications in both the agrochemical and pharmaceutical industries. Its synthesis via the Williamson ether synthesis is a well-established and straightforward process. While specific biological and toxicological data for this particular compound are not extensively published, its properties can be reasonably inferred from the broader class of phenoxyacetic acids. This guide provides a solid foundation for researchers and scientists working with or considering the use of 2-(2-Ethylphenoxy)acetic acid in their studies. As with any chemical, all handling should be performed with appropriate safety precautions in place.
References
-
Chemsrc. Acetic acid,2-(2-ethylphenoxy)- | CAS#:1798-03-4. Available from: [Link].
-
University of Wisconsin-Green Bay. The Williamson Ether Synthesis. Available from: [Link].
-
Cambridge University Press. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005. Available from: [Link].
- Di Micco, S., et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. 2019.
-
PubChem. 2-(2-Methylphenoxy)acetic acid. National Center for Biotechnology Information. Available from: [Link].
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PubChem. Acetic acid, 2-(2-formylphenoxy)-. National Center for Biotechnology Information. Available from: [Link].
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Global Substance Registration System. 2-(2-ETHOXYPHENOXY)ACETIC ACID. Available from: [Link].
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Master Organic Chemistry. The Williamson Ether Synthesis. 2014. Available from: [Link].
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Wikipedia. Williamson ether synthesis. Available from: [Link].
- JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
-
The Chemical Synthesis and Applications of [2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic Acid. Available from: [Link]. dakotacom.net/the-chemical-synthesis-and-applications-of-2-2-fmoc-amino-ethoxy-ethoxy-acetic-acid.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Chloro-2-methylphenoxyacetic acid. 2024.
-
NIST WebBook. Acetic acid, (2-methylphenoxy)- Mass Spectrum. Available from: [Link].
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Australian Industrial Chemicals Introduction Scheme. Acetic acid, (4-nonylphenoxy)
-
University of California, Los Angeles. LCSS: ACETIC ACID. Available from: [Link].
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